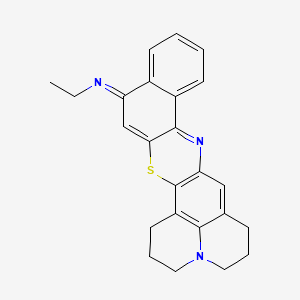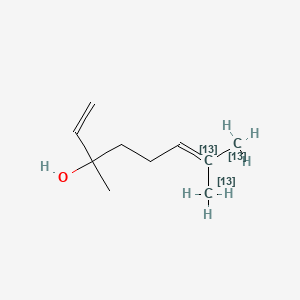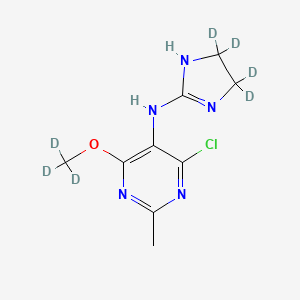
N-hydroxy Rhodamine B amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy Rhodamine B amide is a chemical compound known for its unique fluorescence properties. It is primarily used as a ClO- indicator, hydrolyzing to produce fluorescence in the presence of ClO-. The fluorescence intensity of this compound is proportional to the product, making it useful for quantifying ClO- levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxy Rhodamine B amide can be synthesized through the reaction of Rhodamine B with hydroxylamine. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy Rhodamine B amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with ClO- as the reagent.
Substitution: Requires a suitable nucleophile and may involve solvents like methanol or ethanol under reflux conditions.
Major Products Formed
Fluorescent Product: Formed during hydrolysis in the presence of ClO-.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-hydroxy Rhodamine B amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting ClO- levels in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain cell compartments, particularly mitochondria.
Industry: Utilized in the development of fluorescent dyes and indicators for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-hydroxy Rhodamine B amide involves its hydrolysis in the presence of ClO-, leading to the production of a fluorescent product. This fluorescence is due to the formation of a highly conjugated system that emits light upon excitation. The molecular targets and pathways involved include the interaction with ClO- ions, which trigger the hydrolysis reaction .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: A parent compound of N-hydroxy Rhodamine B amide, known for its fluorescence properties.
Rhodamine B esters: Similar compounds that differ in their alkyl chain lengths and exhibit varying degrees of cytotoxicity.
Uniqueness
This compound is unique due to its specific use as a ClO- indicator, which sets it apart from other rhodamine derivatives. Its ability to produce fluorescence in the presence of ClO- makes it particularly valuable for applications requiring precise quantification of ClO- levels .
Propiedades
Fórmula molecular |
C28H31N3O3 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3 |
Clave InChI |
UQRQMIDHMQTDCG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)


![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)

![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)




